molecular formula C21H22N4O B10995708 N-[3-(1H-benzimidazol-2-yl)propyl]-2-(1-methyl-1H-indol-3-yl)acetamide

N-[3-(1H-benzimidazol-2-yl)propyl]-2-(1-methyl-1H-indol-3-yl)acetamide

Cat. No.: B10995708
M. Wt: 346.4 g/mol
InChI Key: CELMSOGOJQDVDO-UHFFFAOYSA-N
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Description

N-[3-(1H-benzimidazol-2-yl)propyl]-2-(1-methyl-1H-indol-3-yl)acetamide is a compound that combines the structural features of benzimidazole and indole These two moieties are known for their significant biological activities and are often found in various pharmacologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-benzimidazol-2-yl)propyl]-2-(1-methyl-1H-indol-3-yl)acetamide typically involves the following steps:

    Formation of Benzimidazole Moiety: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Formation of Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

    Coupling Reaction: The final step involves coupling the benzimidazole and indole moieties through a propyl linker and acetamide group. This can be achieved using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesizers, continuous flow reactors, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-benzimidazol-2-yl)propyl]-2-(1-methyl-1H-indol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophilic substitution can be carried out using alkyl halides in the presence of a base, while electrophilic substitution can be performed using reagents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[3-(1H-benzimidazol-2-yl)propyl]-2-(1-methyl-1H-indol-3-yl)acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit antimicrobial, antifungal, or antiviral activities, making it a candidate for biological studies.

    Medicine: Due to its potential pharmacological properties, it can be investigated for use in drug development, particularly in the treatment of infections or cancer.

    Industry: The compound can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[3-(1H-benzimidazol-2-yl)propyl]-2-(1-methyl-1H-indol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the function of enzymes or proteins essential for the survival of microorganisms, leading to their death. The compound may also interfere with cellular processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like albendazole and mebendazole, which are used as antiparasitic agents.

    Indole Derivatives: Compounds like indomethacin and serotonin, which have anti-inflammatory and neurotransmitter functions, respectively.

Uniqueness

N-[3-(1H-benzimidazol-2-yl)propyl]-2-(1-methyl-1H-indol-3-yl)acetamide is unique due to its combined benzimidazole and indole structure, which may confer a broader range of biological activities compared to compounds containing only one of these moieties. This dual functionality makes it a versatile compound for various scientific and medicinal applications.

Properties

Molecular Formula

C21H22N4O

Molecular Weight

346.4 g/mol

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)propyl]-2-(1-methylindol-3-yl)acetamide

InChI

InChI=1S/C21H22N4O/c1-25-14-15(16-7-2-5-10-19(16)25)13-21(26)22-12-6-11-20-23-17-8-3-4-9-18(17)24-20/h2-5,7-10,14H,6,11-13H2,1H3,(H,22,26)(H,23,24)

InChI Key

CELMSOGOJQDVDO-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(=O)NCCCC3=NC4=CC=CC=C4N3

Origin of Product

United States

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